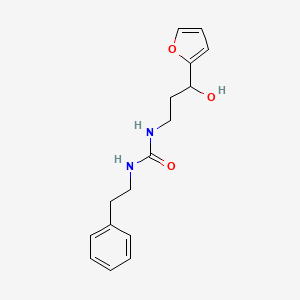

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c19-14(15-7-4-12-21-15)9-11-18-16(20)17-10-8-13-5-2-1-3-6-13/h1-7,12,14,19H,8-11H2,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSUAEWMGQHTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea can be achieved through a multi-step process. One common method involves the reaction of furan-2-carbaldehyde with a suitable Grignard reagent to form the corresponding alcohol. This intermediate is then reacted with phenethyl isocyanate to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a tetrahydrofuran derivative.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research has indicated that 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. Studies have shown that it can reduce the production of pro-inflammatory cytokines, which are critical in inflammatory responses .

Therapeutic Applications

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea has potential applications in several therapeutic areas:

- Cancer Therapy : As an adjunct in cancer treatment protocols, potentially enhancing the efficacy of existing therapies.

- Chronic Inflammatory Diseases : Its anti-inflammatory properties could be harnessed for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | High | |

| Anti-inflammatory | Moderate | |

| Cytokine Inhibition | Significant |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Inflammation Reduction

Another study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The administration of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea resulted in a marked decrease in joint swelling and pain scores compared to control groups, highlighting its therapeutic potential in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the hydroxypropyl group can form hydrogen bonds with biological molecules. The phenethylurea moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-(Furan-2-yl)propanoic acid derivatives: These compounds share the furan ring and hydroxypropyl group but differ in the functional groups attached.

Phenethylurea derivatives: These compounds have the phenethylurea moiety but may lack the furan ring or hydroxypropyl group.

Uniqueness

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea is unique due to the combination of the furan ring, hydroxypropyl group, and phenethylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Biological Activity

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea is a compound of interest due to its potential pharmacological applications, particularly in the modulation of fatty acid amide hydrolase (FAAH) activity. This enzyme is critical in the regulation of endogenous signaling lipids, including anandamide, which plays a significant role in various physiological processes.

The compound functions primarily as an inhibitor of FAAH, leading to increased levels of fatty acid amides. This inhibition can enhance the signaling pathways mediated by these lipids, potentially offering therapeutic benefits in conditions such as pain, inflammation, and anxiety disorders.

Biological Activity and Efficacy

Research indicates that 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea exhibits notable biological activities:

- Antimicrobial Activity : In studies assessing antimicrobial properties, derivatives containing furan rings have shown effectiveness against various pathogens. For instance, compounds with similar structures inhibited the growth of Candida albicans and Staphylococcus aureus at concentrations around 64 µg/mL and 128 µg/mL respectively .

- Anticancer Potential : The compound's role in cancer treatment has been explored through its ability to inhibit RAF kinases, which are implicated in several malignancies. This suggests a potential application in treating cancers such as melanoma and non-small-cell lung cancer .

Case Studies

Several case studies have highlighted the pharmacological relevance of compounds related to 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea:

- Inhibition of FAAH : A study demonstrated that compounds structurally similar to 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea significantly inhibited FAAH activity, resulting in increased anandamide levels, which correlated with analgesic effects in animal models .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related compounds against Escherichia coli, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) that support their use as potential antimicrobial agents .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling phenethylamine derivatives with furan-containing isocyanates or carbamates. For example, a multi-step approach could include:

Furan backbone preparation : Reacting 3-(furan-2-yl)-3-hydroxypropylamine with a carbonylating agent (e.g., triphosgene) to form the urea precursor.

Phenethyl coupling : Using a nucleophilic substitution or amidation reaction under inert solvents (e.g., dichloromethane) with catalytic bases (e.g., triethylamine) to minimize side reactions.

- Critical factors : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents significantly impact purity and yield. For instance, excess isocyanate may lead to oligomerization, requiring precise stoichiometric control .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer :

- Chromatography : HPLC or GC-MS with polar stationary phases (e.g., C18 columns) to separate and quantify impurities.

- Spectroscopy :

- NMR : H and C NMR to confirm the presence of furan protons (δ 6.2–7.4 ppm), urea NH groups (δ 5.5–6.0 ppm), and phenethyl aromatic signals.

- FT-IR : Peaks at ~1640–1680 cm (urea C=O stretch) and ~3200–3400 cm (N-H stretches).

- Elemental analysis : Verify molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What structural features of this compound suggest potential bioactivity, and how can this be experimentally tested?

- Methodological Answer :

- Hypothesis : The furan ring (electron-rich π-system) and urea moiety (hydrogen-bonding capability) may interact with enzyme active sites. For example, structurally related urea derivatives inhibit aminopeptidase N, a target in cancer research .

- Testing :

Enzyme assays : Use fluorogenic substrates (e.g., H-Ala-AMC) to measure inhibition of aminopeptidase N.

Crystallography : Co-crystallize the compound with the target enzyme to identify binding motifs (e.g., π-π stacking with furan, hydrogen bonds via urea).

SAR studies : Synthesize analogs (e.g., replacing furan with thiophene) to assess pharmacophore requirements .

Q. How can crystallographic data resolve contradictions in reported conformational properties of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Determine bond lengths, angles, and torsion angles to validate computational models (e.g., DFT-optimized geometries).

- Discrepancy analysis : Compare experimental data (e.g., C-O bond lengths in furan) with conflicting computational studies. For example, if DFT underestimates steric strain in the hydroxypropyl chain, refine force field parameters using crystallographic data .

- Dynamic studies : Pair crystallography with variable-temperature NMR to assess flexibility in the hydroxypropyl linker .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- In silico modeling :

ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), solubility, and CYP450 metabolism. The furan ring may increase metabolic instability via oxidation.

Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.

MD simulations : Assess membrane permeability by modeling interactions with lipid bilayers over 100+ ns trajectories.

- Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic vs. basic conditions?

- Methodological Answer :

- Controlled degradation studies :

Acidic conditions (pH 2) : Monitor urea bond cleavage via HPLC (e.g., formation of phenethylamine fragments).

Basic conditions (pH 10) : Assess furan ring oxidation by tracking loss of UV absorbance at 250–280 nm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.